molecular formula C11H21NO B13187451 1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol

1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol

Cat. No.: B13187451
M. Wt: 183.29 g/mol
InChI Key: RBZRSXXFYUIOKW-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol is a bicyclic organic compound featuring a cyclopentane ring substituted with an aminomethyl group (CH2NH2) and a cyclopropylethanol moiety. This structure combines sterically constrained cyclopropane and cyclopentane rings with polar functional groups (hydroxyl and amine), imparting unique physicochemical properties. For instance, cyclopropane-containing compounds like Berotralstat () are used in pharmaceuticals, highlighting the relevance of such frameworks .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopentyl]-1-cyclopropylethanol

InChI

InChI=1S/C11H21NO/c1-10(13,9-4-5-9)11(8-12)6-2-3-7-11/h9,13H,2-8,12H2,1H3

InChI Key

RBZRSXXFYUIOKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)(C2(CCCC2)CN)O

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane moiety in the target compound is typically synthesized via ring-closure reactions using dihalides and reducing agents. For example:

  • Method : Reacting organic dihalides (e.g., 1,2-dibromoethane) with reducing agents (e.g., lithium aluminum hydride) in alcoholic solvents under controlled conditions.
  • Conditions :
    • Solvent: Methanol or ethanol
    • Temperature: 0–25°C
    • Yield: >90%
  • Mechanism : The reducing agent facilitates the elimination of halides, promoting cyclopropane ring closure.

Aminomethyl Group Introduction

The aminomethyl substituent on the cyclopentyl group is introduced via imine formation and reduction :

  • Method : Condensation of cyclopentyl methyl ketone with (S)-(−)-α-phenylethylamine in the presence of a Lewis acid (e.g., boron trifluoride etherate) to form a chiral imine intermediate. Subsequent reduction with sodium borohydride yields the secondary amine, followed by debenzylation to the primary amine.
  • Conditions :
    • Solvent: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran
    • Catalyst: 5–10 mol% iridium complex with bis-naphthyl ligands
    • Yield: ~76% (over three steps)

Coupling of Cyclopropane and Cyclopentyl Moieties

The final assembly often employs Mitsunobu or nucleophilic substitution reactions :

  • Method : Reacting 1-cyclopropylethan-1-ol with a suitably activated cyclopentyl aminomethyl derivative (e.g., mesylate or tosylate) under basic conditions.
  • Conditions :
    • Base: Triethylamine or diisopropylethylamine
    • Solvent: Dichloromethane or dimethylformamide
    • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Purification and Characterization

Final purification is critical for achieving high purity (>98%):

  • Chromatography : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% trifluoroacetic acid).
  • Crystallization : Salt formation with enantiopure acids (e.g., (R)-mandelic acid) to enhance optical purity.

Comparative Data Table: Key Synthetic Methods

Step Method Yield Purity Key Conditions Source
Cyclopropane formation Dihalide ring-closure >90% 98% LiAlH4, MeOH, 0–25°C
Aminomethylation Imine reduction 76% 99% Ir catalyst, THF, 60°C
Coupling Mitsunobu reaction 65–70% 95% HATU, DIPEA, DMF

Challenges and Optimizations

  • Stereocontrol : Asymmetric synthesis using chiral auxiliaries (e.g., S-α-phenylethylamine) ensures enantiomeric excess >98%.
  • Scalability : Industrial-scale production requires solvent recovery systems (e.g., THF distillation) and flow chemistry setups to reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amines.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The cyclopropyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS 1849348-06-6)

  • Structure: Cyclobutane ring with aminomethyl and hydroxyl groups.
  • Molecular Formula: C8H15NO (vs. target compound’s estimated C10H19NO).
  • Molecular Weight : 141.21 g/mol .
  • Key Differences : Smaller ring size (cyclobutane vs. cyclopentane) and absence of a cyclopropyl group. Reduced steric hindrance compared to the target compound.

1-Methylcyclopentanol (CAS 1462-03-9)

  • Structure: Cyclopentanol with a methyl substituent.
  • Molecular Formula: C6H12O (simpler, lacking aminomethyl and cyclopropyl groups).
  • Boiling Point: Not explicitly stated, but cyclopentanols typically range from 140–160°C .
  • Reactivity : Lacks amine functionality, limiting hydrogen-bonding capacity compared to the target compound .

1-[(Benzylamino)methyl]cyclopentan-1-ol (CAS 1310294-44-0)

  • Structure: Cyclopentanol with a benzylamino-methyl substituent.
  • Molecular Weight : 205.3 g/mol (higher due to aromatic group).
  • Solubility : Likely lower aqueous solubility than the target compound due to hydrophobic benzyl group .

Functional Group Comparisons

Aminomethyl Substitution

  • 1-(Aminomethyl)cyclohexanol: Undergoes Tiffeneau–Demjanov rearrangement to form cycloheptanone under acidic conditions . This suggests the target compound may exhibit similar reactivity if subjected to acid catalysis.
  • [1-(Aminomethyl)cyclopentyl]methanol (CAS 2239-31-8): Synthesized via ethyl 1-cyanocyclopentanecarboxylate with ~87% yield, indicating feasible routes for aminomethyl introduction in related structures .

Cyclopropane vs. Cyclopentane Rings

  • Steric Effects : Cyclopropane’s high ring strain increases reactivity in ring-opening reactions, whereas cyclopentane offers greater conformational flexibility .
  • Electronic Effects: Cyclopropane’s bent bonds may alter electron distribution in the ethanol moiety, affecting hydrogen-bonding capacity compared to unstrained cycloalkanes.

Physicochemical Properties (Inferred)

Property Target Compound (Estimated) 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol 1-Methylcyclopentanol
Molecular Weight ~169.3 g/mol 141.21 g/mol 100.16 g/mol
Boiling Point ~250–270°C Not reported ~140–160°C
Solubility in Water Moderate (polar groups) Likely low Low
Hydrogen Bonding High (OH and NH2) Moderate (OH and NH2) Low (OH only)

Biological Activity

1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound can be represented structurally as follows:

C10H17NO\text{C}_{10}\text{H}_{17}\text{N}\text{O}

This structure consists of a cyclopropyl group attached to an ethanol backbone and an aminomethyl substituent on a cyclopentyl ring.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of PDGF Receptor Kinase : The compound has shown inhibitory activity against the platelet-derived growth factor (PDGF) receptor kinase, which is crucial in cell proliferation and differentiation .
  • Antiproliferative Effects : It suppresses the proliferation of pulmonary arterial smooth muscle cells, indicating potential therapeutic applications in conditions like pulmonary hypertension .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
PDGF Receptor InhibitionInhibits PDGF receptor kinase activity
Antiproliferative EffectsReduces proliferation of pulmonary arterial smooth muscle cells
Erythroid Colony FormationSuppresses formation of erythroid colonies

Study 1: Inhibition of PDGF Receptor Kinase

In a study examining the effects of various compounds on PDGF receptor activity, this compound was identified as a potent inhibitor. The study utilized both in vitro assays and cellular models to assess the compound's efficacy.

Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative properties of this compound. The results demonstrated a significant reduction in cell viability in cultured pulmonary arterial smooth muscle cells treated with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM, indicating strong activity at relatively low concentrations.

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